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molecular formula C12H9BrO2S B8584277 4-(5-Bromo-thiophen-2-yl)-benzoic acid methyl ester

4-(5-Bromo-thiophen-2-yl)-benzoic acid methyl ester

Cat. No. B8584277
M. Wt: 297.17 g/mol
InChI Key: OBGHGZXTVSACKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921309B2

Procedure details

A solution of 2,5-dibromothiophene (1.0 g, 4.1 mmol), 4-methylcarboxyphenylboronic acid (370 mg, 2.05 mmol), Pd(PPh3)4 (30 mg) and K2CO3 (1.13 g, 8.2 mmol) in toluene (20 mL) containing 5 mL EtOH and 1 mL water were refluxed overnight under argon. After cooling to room temperature, the solvent was evaporated and residue partitioned between EtOAc and water. Organic layer was separated, dried, evaporated and residue purified by combiflash to afford 4-(5-Bromo-thiophen-2-yl)-benzoic acid methyl ester (200 mg) which was redissolved in toluene (10 mL), containing 4-hexyloxyphenylboronic acid (222 mg, 0.1 mmol), Pd(PPh3)4 (30 mg) and K2CO3 (189 mg, 0.13 mmol) containing 3 mL EtOH and 0.5 mL water and refluxed overnight. The resulting solution was cooled and the solid formed filtered, washed with water and methanol and dried (130 mg). It was subjected to hydrolysis using dioxane-water/NaOH overnight to afford 4-[5-(4-Hexyloxy-phenyl)-thiophen-2-yl]-benzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
4-methylcarboxyphenylboronic acid
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4](Br)=[CH:5][CH:6]=1.[CH3:8][C:9]1[CH:14]=[CH:13][C:12](B(O)OC(O)=O)=[CH:11][CH:10]=1.[C:21]([O-])([O-])=[O:22].[K+].[K+].CC[OH:29]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH3:21][O:22][C:8](=[O:29])[C:9]1[CH:10]=[CH:11][C:12]([C:4]2[S:3][C:2]([Br:1])=[CH:6][CH:5]=2)=[CH:13][CH:14]=1 |f:2.3.4,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC(=CC1)Br
Name
4-methylcarboxyphenylboronic acid
Quantity
370 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)B(OC(=O)O)O
Name
Quantity
1.13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed overnight under argon
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
residue purified by combiflash

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C=1SC(=CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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